Phlorin

概要

説明

Synthesis Analysis

Phlorin derivatives have been synthesized through various methods, including the reaction of N-confused porphyrin with trimethyl or triethyl phosphite, yielding a 3-phosphonated N-confused phlorin. This method introduces a stereogenic center at one of the meso positions, resulting in enantiomerically pure compounds. The synthesis approach demonstrates the ability to manipulate the phlorin structure to obtain specific stereochemical configurations (Liu et al., 2013). Another novel synthesis of phlorin derivatives involves oxidant-mediated coupling, showcasing the versatility in creating phlorin structures under different conditions (Hong et al., 2003).

Molecular Structure Analysis

Phlorins are characterized by their unique molecular structure, which includes one sp3 hybridized meso-carbon, distinguishing them from other tetrapyrrole macrocycles. This structural peculiarity makes them less stable and more sensitive to environmental conditions. The synthesis and characterization of these compounds require careful handling and innovative strategies to stabilize them for further study. The molecular structure's intricacies are crucial for understanding phlorin's reactivity and potential applications (Taniguchi & Lindsey, 2017).

Chemical Reactions and Properties

Phlorin compounds engage in various chemical reactions, including coordination with metals to form metallophlorin complexes. These reactions are significant for exploring phlorin's potential in catalysis and materials science. For example, the direct metalation of freebase phlorin derivatives to produce stable gold(III) phlorin complexes highlights the capacity of phlorins to form diverse and potentially useful complexes (Pistner et al., 2021).

Physical Properties Analysis

The physical properties of phlorins, such as their absorption and fluorescence spectra, are significantly influenced by their structural features. These properties are essential for applications in photodynamic therapy and solar energy conversion. The synthesis and study of phlorin macrocycles that display cooperative fluoride binding demonstrate the influence of structural modifications on phlorin's physical properties, offering insights into designing phlorins for specific functions (Pistner et al., 2013).

Chemical Properties Analysis

Understanding phlorin's chemical properties, including reactivity towards various substrates and conditions, is crucial for harnessing its potential in synthetic chemistry and biological applications. The chemical properties are closely tied to the phlorin structure, with specific substitutions and modifications leading to changes in reactivity and stability. The synthesis of phlorin derivatives and their anion-binding properties illustrate the diverse chemical behaviors of phlorins and their potential utility in creating new materials and catalysts (Hong et al., 2003).

科学的研究の応用

Anticancer Activity

- Scientific Field : Pharmacology

- Application Summary : Phlorin has been found to have anticancer properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on cancer cells are observed .

- Results : The results suggest that phlorin has the potential to inhibit the growth of cancer cells .

Solvent Differentiation

- Scientific Field : Chemistry

- Application Summary : Phlorin can be used to differentiate between simple alcohols such as methanol and ethanol .

- Methods of Application : A doubly N-confused phlorin analogue was synthesized from a β,β′-linked dipyrromethane precursor and characterized by means of NMR and UV-Vis spectroscopies, X-ray crystallography, and electrochemistry .

- Results : The results showed that solvents have a considerable impact on the optical absorption of the doubly N-confused phlorin, allowing it to differentiate between methanol and ethanol .

Antioxidant Potential

- Scientific Field : Biochemistry

- Application Summary : Phlorin has been found to have antioxidant potential .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its antioxidant effects are observed .

- Results : The results suggest that phlorin has the potential to act as an antioxidant .

Antifungal Activity

- Scientific Field : Microbiology

- Application Summary : Phlorin has been found to have antifungal properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on fungal cells are observed .

- Results : The results suggest that phlorin has the potential to inhibit the growth of fungal cells .

Antibacterial Activity

- Scientific Field : Microbiology

- Application Summary : Phlorin has been found to have antibacterial properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on bacterial cells are observed .

- Results : The results suggest that phlorin has the potential to inhibit the growth of bacterial cells .

Anti-inflammatory Activity

- Scientific Field : Pharmacology

- Application Summary : Phlorin has been found to have anti-inflammatory properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on inflammation are observed .

- Results : The results suggest that phlorin has the potential to reduce inflammation .

Antiosteoclastogenic Activity

- Scientific Field : Pharmacology

- Application Summary : Phlorin has been found to have antiosteoclastogenic properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on osteoclastogenesis are observed .

- Results : The results suggest that phlorin has the potential to inhibit osteoclastogenesis .

Estrogenic Activity

- Scientific Field : Endocrinology

- Application Summary : Phlorin has been found to have estrogenic properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on estrogen receptors are observed .

- Results : The results suggest that phlorin has the potential to act as an estrogen .

Antidiabetic Activity

- Scientific Field : Pharmacology

- Application Summary : Phlorin has been found to have antidiabetic properties .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that phlorin is administered in a controlled dosage and its effects on glucose transporters in the intestine and kidney are observed .

- Results : The results suggest that phlorin has the potential to inhibit glucose transport at the kidney .

Safety And Hazards

When handling Phlorin, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The development of more effective energy conversion processes is critical for global energy sustainability. The design of molecular electrocatalysts for the hydrogen evolution reaction is an important component of these efforts. Proton-coupled electron transfer (PCET) reactions, in which electron transfer is coupled to proton transfer, play an important role in these processes and can be enhanced by incorporating proton relays into the molecular electrocatalysts .

特性

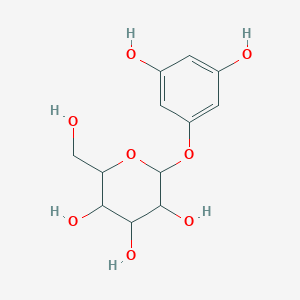

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTPOHDTGNYFSB-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279756 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 476785 | |

CAS RN |

28217-60-9 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

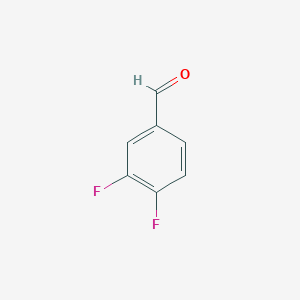

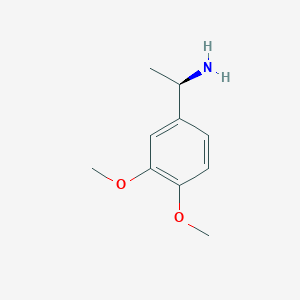

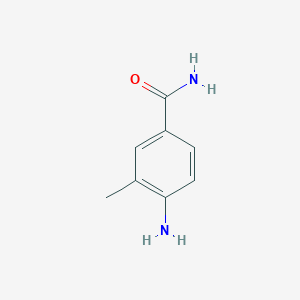

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)